molecular formula C16H19ClN2O3 B2571731 {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 438595-65-4

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2571731
CAS No.: 438595-65-4
M. Wt: 322.79
InChI Key: ZLOIEACDAPJQKK-UHFFFAOYSA-N
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Description

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexene ring, a carbamoyl group, and a chloropyridine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the carbamoyl group. The final step involves the coupling of this intermediate with 2-chloropyridine-3-carboxylate under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: A compound with similar reactivity, used in various organic synthesis reactions.

    2-Chloroethylamine hydrochloride: Another similar compound, often used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness

What sets {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c17-15-13(7-4-9-19-15)16(21)22-11-14(20)18-10-8-12-5-2-1-3-6-12/h4-5,7,9H,1-3,6,8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOIEACDAPJQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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